molecular formula C7H9ClN2O B13559501 (4-Chloro-2-methoxyphenyl)hydrazine

(4-Chloro-2-methoxyphenyl)hydrazine

Cat. No.: B13559501
M. Wt: 172.61 g/mol
InChI Key: YIDIKJSWGQZUIA-UHFFFAOYSA-N
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Description

(4-Chloro-2-methoxyphenyl)hydrazine is an organic compound with the molecular formula C7H9ClN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxyphenyl)hydrazine typically involves the diazotization of 4-chloro-2-methoxyaniline followed by reduction. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxyphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction can produce amines.

Scientific Research Applications

(4-Chloro-2-methoxyphenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-2-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)hydrazine: Similar structure but lacks the chlorine atom.

    (4-Chlorophenyl)hydrazine: Similar structure but lacks the methoxy group.

    (4-Bromophenyl)hydrazine: Similar structure but has a bromine atom instead of chlorine.

Uniqueness

(4-Chloro-2-methoxyphenyl)hydrazine is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other phenylhydrazine derivatives .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(4-chloro-2-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9ClN2O/c1-11-7-4-5(8)2-3-6(7)10-9/h2-4,10H,9H2,1H3

InChI Key

YIDIKJSWGQZUIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)NN

Origin of Product

United States

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